N'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide
Description
This compound features a hydrazide core linked to a 1,3-dioxoisoindole moiety and a 2-methylphenoxy group. Its synthesis typically involves condensation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives with hydrazine intermediates, followed by functionalization with phenoxy groups .
Properties
Molecular Formula |
C19H17N3O5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide |
InChI |
InChI=1S/C19H17N3O5/c1-12-6-2-5-9-15(12)27-11-17(24)21-20-16(23)10-22-18(25)13-7-3-4-8-14(13)19(22)26/h2-9H,10-11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
AMKBFWWXAALRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide typically involves multiple steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.
Acetylation: The isoindoline-1,3-dione is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydrazide Formation: The acetylated product is reacted with hydrazine hydrate to form the hydrazide derivative.
Phenoxyacetylation: Finally, the hydrazide is reacted with 2-methylphenoxyacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazide moiety (-CONHNH₂) undergoes selective hydrolysis under acidic or basic conditions:
| Condition | Reaction Outcome | Key Observations |
|---|---|---|
| 6M HCl, reflux | Cleavage to 2-(1,3-dioxoisoindolin-2-yl)acetic acid | Complete conversion in 4-6 hours (yield 89%) |
| 2M NaOH, 80°C | Degradation to o-xylene derivatives | Competitive isoindole ring opening observed |
These reactions demonstrate pH-dependent selectivity, with acidic conditions preserving the isoindole core while basic conditions induce decomposition.
Nucleophilic Substitution at Phenoxy Group
The electron-rich 2-methylphenoxy group participates in aromatic substitution reactions:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para | Nitro-substituted derivative | 62% |
| Cl₂, FeCl₃ | Ortho | Dichloro analog | 55% |
| CH₃I, K₂CO₃ | N/A | O-Methylated side product | 41% |
Electrophilic substitution occurs preferentially at the para position due to steric hindrance from the ortho methyl group.
Cyclization Reactions
The hydrazide linker enables heterocycle formation through intramolecular cyclization:
a) With Aldehydes/Ketones
Reaction with aromatic aldehydes produces triazolo[3,4-b]isoindole derivatives:
textRCHO + Hydrazide → Triazoloisoindole + H₂O
| Aldehyde | Reaction Time | Yield | Biological Activity |
|---|---|---|---|
| Benzaldehyde | 8h | 76% | Moderate COX-2 inhibition |
| 4-Nitrobenzaldehyde | 12h | 68% | Enhanced anticancer activity |
b) With Carbonyl Diimidazole
Forms fused pyrazolo[1,5-a]isoindole systems under microwave irradiation (100W, 120°C) :
textCDI → Pyrazolo-isoindole + Imidazole
This reaction proceeds via activation of the hydrazide nitrogen, with reaction completion in 15-20 minutes (yield 82-91%) .
Metal Complexation
The isoindole-dione oxygen atoms and hydrazide nitrogen form stable complexes with transition metals:
| Metal Salt | Stoichiometry | Application |
|---|---|---|
| Cu(OAc)₂·H₂O | 1:2 | Catalytic oxidation of alcohols |
| ZnCl₂ | 1:1 | Luminescent materials |
| FeCl₃ | 1:3 | Magnetic nanoparticles |
X-ray crystallography of the copper complex shows square-planar geometry with bond lengths of 1.95-1.98 Å (Cu-N) and 2.02-2.05 Å (Cu-O).
Biological Interactions
While not strictly synthetic reactions, the compound participates in key biochemical interactions:
-
Enzyme Inhibition : Binds to COX-2 active site via H-bonds with Tyr385 and Ser530 (docking score -9.2 kcal/mol)
-
DNA Intercalation : Planar isoindole moiety inserts between GC base pairs (Kₐ = 1.8×10⁵ M⁻¹)
-
Protein Binding : Forms stable complex with BSA (Ksv = 3.2×10⁴ M⁻¹ at 298K)
Stability Considerations
Critical degradation pathways under stress conditions:
| Stress Condition | Major Degradants | Half-Life |
|---|---|---|
| UV Light (254nm) | Ring-opened phthalic acid derivatives | 48h |
| 75% Humidity | Hydrazine cleavage products | 120h |
| Oxidative (H₂O₂) | N-Oxides and sulfonic acid derivatives | 6h |
These stability profiles inform storage recommendations (desiccated, -20°C, amber vials).
Scientific Research Applications
N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Materials Science: Use in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Investigation of its biological activity and mechanism of action in various cellular and molecular pathways.
Industrial Applications: Potential use as a precursor for the synthesis of other valuable compounds in the chemical industry.
Mechanism of Action
The mechanism of action of N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and molecular properties:
Biological Activity
N'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoindole moiety, an acetyl group, and a phenoxyacetohydrazide framework. The structural formula can be represented as follows:
This structure contributes to its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of isoindole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives display high activity against various bacterial strains including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The activity is often attributed to the presence of the dioxoisoindole structure, which enhances interaction with microbial targets.
Table 1: Antimicrobial Activity of Isoindole Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Staphylococcus pneumoniae | High |
| Compound B | Pseudomonas aeruginosa | Moderate |
| Compound C | Bacillus subtilis | Low |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies indicate that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. For example, studies reported IC50 values in the micromolar range against breast cancer cell lines .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cellular signaling pathways such as MAPK and PI3K/Akt . Additionally, the compound may disrupt bacterial cell wall synthesis, contributing to its antimicrobial efficacy.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several isoindole derivatives against resistant strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a lead compound for drug development .
Case Study 2: Cancer Treatment Potential
In another study focusing on cancer treatment, researchers investigated the effects of the compound on tumor growth in vivo. The results demonstrated significant tumor reduction in treated groups compared to controls, highlighting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the common synthetic routes for synthesizing N'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide and its derivatives?
-
Methodology :
The compound is typically synthesized via condensation reactions. For example:- Hydrazide Formation : Reacting esters with hydrazine hydrate in ethanol under reflux (4–6 hours) to yield the hydrazide intermediate .
- Acylation/Functionalization : The hydrazide is then acylated with substituted acetyl chlorides or condensed with aldehydes/ketones under reflux (e.g., acetic acid, 18–24 hours) to introduce the isoindole-dione and phenoxy groups .
- Derivatization : Substituents like benzimidazole or sulfonamide groups can be added via nucleophilic substitution or coupling reactions (e.g., using arylsulfonyl chlorides in sodium carbonate solution) .
Example Protocol :
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., 2-methylphenoxy group at δ 6.8–7.4 ppm) and hydrazide NH peaks (δ 9.5–10.2 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₂₀H₁₈N₄O₅: 394.13) .
- X-ray Crystallography : Resolves stereochemistry of the isoindole-dione moiety .
Q. How can reaction conditions be optimized to improve synthetic yield?
-
Methodology :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve hydrazide formation .
- Catalysis : Use of catalytic p-toluenesulfonic acid (PTSA) accelerates condensation reactions .
- Temperature Control : Reflux at 80–100°C ensures complete acylation without decomposition .
- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .
Table 1 : Optimization Parameters for Key Steps
Step Solvent Temp (°C) Time (h) Yield (%) Source Hydrazide formation Ethanol 80 4 75–85 Acylation Acetic acid 100 18 60–70 Sulfonylation DCM/Na₂CO₃ RT 12 55–65
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structural analogs?
-
Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the phenoxy ring) and test activity in standardized assays .
- Crystallographic Analysis : Compare binding modes of active vs. inactive analogs using X-ray co-crystallography .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting activity discrepancies .
Example : In a study of benzimidazole-acetohydrazide derivatives, chloro-substituted analogs showed 2× higher anti-inflammatory activity than methoxy derivatives due to enhanced hydrogen bonding with COX-2 .
Q. What computational strategies elucidate the mechanism of action of this compound?
-
Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or HDAC enzymes. Focus on hydrogen bonds with isoindole-dione carbonyl groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP and polar surface area to predict activity .
Key Finding : Docking studies of N'-acylhydrazides revealed a strong interaction (ΔG = −9.2 kcal/mol) with the COX-2 active site, explaining observed anti-inflammatory activity .
Q. What experimental models are suitable for evaluating anti-inflammatory activity?
-
Methodology :
- In Vitro :
-
COX-2 Inhibition Assay : Measure IC₅₀ values using a colorimetric kit (e.g., Cayman Chemical) .
-
LPS-Induced Macrophage Model : Quantify TNF-α/IL-6 suppression via ELISA .
2. In Vivo : -
Carrageenan-Induced Paw Edema (Rats) : Administer 50 mg/kg orally and measure edema reduction over 6 hours .
-
Adjuvant-Induced Arthritis (Mice) : Assess joint inflammation histologically after 21 days .
Table 2 : Anti-Inflammatory Activity of Selected Derivatives
Derivative COX-2 IC₅₀ (µM) TNF-α Inhibition (%) Source Parent Compound 12.4 58 3-Nitro Analog 8.7 72 4-Chloro Analog 6.2 85
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
